molecular formula C25H29N3O3 B4263522 N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide

N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4263522
M. Wt: 419.5 g/mol
InChI Key: IZDLCKKATDSACO-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide is a quinoline-derived small molecule characterized by a carboxamide group at position 4 of the quinoline core. The carboxamide nitrogen is substituted with a 2-(morpholin-4-yl)ethyl group, while position 2 of the quinoline is modified with a 3-propoxyphenyl substituent. This structural configuration confers unique physicochemical properties, including a molecular weight of ~445.5 g/mol (estimated) and a logP value indicative of moderate lipophilicity, which may influence bioavailability and target engagement.

Quinoline-carboxamide derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and microbial proteins . The morpholine moiety enhances solubility and pharmacokinetic profiles, while the 3-propoxyphenyl group may optimize steric and electronic interactions with hydrophobic binding pockets .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-2-14-31-20-7-5-6-19(17-20)24-18-22(21-8-3-4-9-23(21)27-24)25(29)26-10-11-28-12-15-30-16-13-28/h3-9,17-18H,2,10-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDLCKKATDSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The morpholine and propoxyphenyl groups are then introduced through nucleophilic substitution reactions, using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison at Quinoline Positions 2 and 4

Compound ID (Evidence) Position 2 Substituent Position 4 Carboxamide Side Chain Key Activities/Properties
Target Compound 3-propoxyphenyl N-(2-morpholin-4-yl)ethyl Not reported (structural analog data)
Compound 45 () 4-(morpholinomethyl)phenyl N-(2-pyrrolidin-1-yl)ethyl Antimicrobial activity
Compound 33 () 3-morpholinopropylamino N-(2-(4,4-difluoropiperidin-1-yl)ethyl) Multi-stage antimicrobial
N-(2-morpholin-4-yl)ethyl-2-phenyl () Phenyl N-(2-morpholin-4-yl)ethyl Antifungal, antibacterial
2-(4-isopropylphenyl) () 4-isopropylphenyl N-(2-morpholin-4-yl)ethyl Enhanced lipophilicity (logP ~5.4)
Compound 31 () 2-iodophenyl Morpholine TRPV1 antagonist potential

Key Observations:

Fluorinated substituents (e.g., in ) enhance metabolic stability and bioavailability . Bulky groups like isopropylphenyl () increase logP, favoring membrane permeability but risking solubility limitations.

Carboxamide Side Chain :

  • The morpholin-4-yl ethyl group is conserved in the target compound and –11, suggesting its role in solubility and hydrogen bonding .
  • Pyrrolidine or piperidine substitutions () may alter target selectivity, as seen in antimicrobial activity .

Table 2: Reported Activities of Analogous Compounds

Compound ID (Evidence) Target/Mechanism IC50/EC50 (nM) Therapeutic Area
Compound B () MCH1R antagonist Not reported Obesity, metabolic disorders
Compound 45 () Antimicrobial (Gram-positive bacteria) MIC: 0.5–2 µg/mL Infectious diseases
Compound 31 () TRPV1 receptor modulation Not reported Pain, inflammation
6-Fluoro-2-(3-fluorophenyl) () Not reported N/A Structural analog for optimization

Key Findings:

  • Antimicrobial Activity: Compounds with fluorine () or morpholinomethyl groups () exhibit potent activity against Gram-positive pathogens, suggesting the target compound’s 3-propoxyphenyl may similarly enhance microbial target engagement.

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Compound ID (Evidence) logP Molecular Weight (g/mol) Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~5.4* ~445.5 5 ~60
N-(2-morpholin-4-yl)ethyl-2-phenyl () 3.8 361.4 4 40.1
Compound 33 () 4.2 463.5 6 65.3
Compound 31 () 4.9 454.3 4 55.6

*Estimated based on structural analogs.

Implications:

  • The target compound’s higher logP (~5.4) compared to ’s phenyl analog suggests improved membrane permeability but may require formulation optimization for solubility.
  • Increased polar surface area in fluorinated analogs () correlates with enhanced solubility and reduced CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
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N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide

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